molecular formula C23H20ClN5OS B10863288 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10863288
M. Wt: 450.0 g/mol
InChI Key: YIQWMDMTVZFVAD-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of benzothiazole, indole, and pyrazolone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and indole intermediates, followed by their coupling with a pyrazolone derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and time are carefully controlled to optimize the yield and selectivity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a probe for studying reaction mechanisms.

    Biology: The compound exhibits potential as a bioactive agent, with studies exploring its effects on cellular processes and its interactions with biomolecules.

    Medicine: Preliminary research suggests that this compound may have therapeutic potential, particularly in the treatment of certain diseases due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. These interactions can influence various cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its distinct combination of structural motifs, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications, making it a valuable target for further research and development.

Properties

Molecular Formula

C23H20ClN5OS

Molecular Weight

450.0 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[2-(5-chloro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H20ClN5OS/c1-13(25-10-9-15-12-26-18-8-7-16(24)11-17(15)18)21-14(2)28-29(22(21)30)23-27-19-5-3-4-6-20(19)31-23/h3-8,11-12,26,28H,9-10H2,1-2H3

InChI Key

YIQWMDMTVZFVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CNC5=C4C=C(C=C5)Cl)C

Origin of Product

United States

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